molecular formula C14H20BNO4 B13936748 2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

Cat. No.: B13936748
M. Wt: 277.13 g/mol
InChI Key: CSFOPSWVXPYVKN-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate-containing benzamide derivative. Its structure features a hydroxyl group at the ortho position of the benzamide ring and a methyl group on the amide nitrogen. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

2-hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(17)10(8-9)12(18)16-5/h6-8,17H,1-5H3,(H,16,18)

InChI Key

CSFOPSWVXPYVKN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide typically involves the reaction of 2-hydroxy-5-bromo-N-methylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Molecular Formula Substituents (Position) Key Features Reference(s)
2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₅H₂₂BNO₄ -OH (2), -NMe (amide), Bpin (5) Hydroxyl group enhances solubility; N-methyl simplifies synthesis.
N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₅H₂₁BFNO₃ -F (2), -NEt (amide), Bpin (5) Fluorine increases lipophilicity; ethyl group may alter metabolic stability.
2-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₇H₂₂BClNO₃ -Cl (2), -N-cyclopropyl (amide), Bpin (5) Chlorine improves electrophilicity; cyclopropyl enhances steric hindrance.
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₄H₂₀BNO₃ -NMe (amide), Bpin (4) Lacks hydroxyl group; para-Bpin may affect reactivity in coupling reactions.
N-(5-Phenylpentyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₂₅H₃₃BNO₃ -N-(5-phenylpentyl) (amide), Bpin (4) Long alkyl chain with phenyl improves membrane permeability.
N,N,2-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₆H₂₄BNO₃ -NMe₂ (amide), -Me (2), Bpin (4) Di-methylamide and methyl substituent increase steric bulk.

Physicochemical and Reactivity Differences

  • Electronic Effects : Fluorine and chlorine substituents in analogs like N-Ethyl-2-fluoro- and 2-Chloro-N-cyclopropyl derivatives enhance electron-withdrawing effects, which may accelerate Suzuki-Miyaura coupling reactions .
  • Steric Hindrance : Bulky substituents (e.g., N-cyclopropyl, N-(5-phenylpentyl)) in analogs reduce reaction rates in cross-couplings but improve metabolic stability in drug candidates .

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis likely follows routes similar to , involving coupling of a boronate-containing benzoic acid derivative with methylamine .
  • Purity and Availability : Commercial analogs (e.g., N-Ethyl-2-fluoro-, 2-Chloro-N-cyclopropyl-) are available at 95–98% purity, indicating robust synthetic protocols .
  • Stability : Boronate esters in these compounds are generally stable under inert conditions but hydrolyze in aqueous acidic or basic environments, necessitating careful handling .

Biological Activity

2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is a synthetic organic compound notable for its unique structural features, including a hydroxyl group and a boron-containing moiety. This compound has garnered attention in medicinal chemistry for its potential applications in targeting specific biological pathways, particularly in the treatment of hormone-sensitive cancers.

Structural Characteristics

The compound's structure is characterized by:

  • Hydroxyl Group : Contributes to hydrogen bonding capabilities.
  • Methyl Group : Enhances lipophilicity.
  • Boron-Containing Moiety : The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL group is significant for its reactivity and biological activity.

Research indicates that this compound acts as an antiandrogen agent , potentially inhibiting the proliferation of prostate cancer cells. It achieves this by interacting with the androgen receptor binding site, mimicking functional groups present in established antagonists like flutamide.

In Vitro Studies

In vitro studies have demonstrated that this compound can form critical hydrogen bonds with amino acid residues in target proteins. These interactions are essential for understanding how modifications to the compound might enhance its biological activity.

Comparative Analysis

A comparative analysis of structurally similar compounds provides insights into the unique features of this compound:

Compound NameCAS NumberSimilarityUnique Features
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde866546-13-60.93Contains a methoxy group instead of hydroxyl
4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde1823104-80-80.91Different substitution pattern on the benzene ring
3-Hydroxy-N-methylbenzamideNot available-Lacks boron functionality; simpler structure

The unique combination of functional groups in this compound enhances its potential biological activity while maintaining stability and reactivity due to the boron atom.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Prostate Cancer Research : The compound's ability to inhibit androgen receptor activity has been linked to reduced proliferation rates in prostate cancer cell lines. This suggests a promising role in developing targeted therapies for hormone-sensitive cancers.
  • Synthesis and Modifications : The synthesis typically involves several steps utilizing solvents like dichloromethane and pyridine for optimal yields. Ongoing research aims to modify the compound's structure to enhance efficacy or reduce side effects.
  • Potential Side Effects : While promising as an antiandrogen agent, further studies are necessary to evaluate any potential off-target effects or toxicity profiles associated with long-term use.

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